Home > Products > Screening Compounds P138844 > 3-cis-Hydroxyglipizide
3-cis-Hydroxyglipizide - 38207-37-3

3-cis-Hydroxyglipizide

Catalog Number: EVT-1782655
CAS Number: 38207-37-3
Molecular Formula: C21H27N5O5S
Molecular Weight: 461.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-cis-Hydroxyglipizide is a derivative of glipizide, a medication primarily used to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells. This compound, like its parent drug, belongs to the class of sulfonylureas, which are known for their hypoglycemic effects. The cis configuration of the hydroxy group differentiates it from other derivatives, potentially influencing its pharmacological properties.

Source

3-cis-Hydroxyglipizide is synthesized from glipizide, which itself is derived from the sulfonylurea class of compounds. The synthesis often involves chemical modifications that introduce the hydroxy group at the 3-position while maintaining the core structure of glipizide.

Classification
  • Chemical Class: Sulfonylureas
  • Therapeutic Class: Antidiabetic agent
  • Chemical Formula: C_{21}H_{27}N_{5}O_{4}S
  • Molecular Weight: 429.53 g/mol
Synthesis Analysis

Methods

The synthesis of 3-cis-Hydroxyglipizide typically involves several key steps:

  1. Starting Material: Glipizide serves as the primary starting material.
  2. Hydroxylation Reaction: The introduction of a hydroxy group at the 3-position can be achieved through various methods, including:
    • Reduction reactions using reducing agents such as lithium aluminum hydride.
    • Enzymatic methods, where specific enzymes catalyze the addition of hydroxyl groups to the aromatic ring.

Technical Details

  • The reaction conditions must be optimized to prevent over-reduction or degradation of glipizide.
  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress and purity of the synthesis.
Molecular Structure Analysis

Structure

The molecular structure of 3-cis-Hydroxyglipizide features a sulfonylurea backbone with a hydroxy group positioned at the 3-carbon in a cis configuration.

Data

  • Structural Formula:
    C21H27N5O4S\text{C}_{21}\text{H}_{27}\text{N}_{5}\text{O}_{4}\text{S}
  • Key Functional Groups:
    • Sulfonyl group (-SO₂)
    • Hydroxy group (-OH)

The stereochemistry plays a crucial role in determining the compound's biological activity.

Chemical Reactions Analysis

Reactions

3-cis-Hydroxyglipizide can participate in various chemical reactions typical for sulfonylureas, including:

  1. Dealkylation: Removal of alkyl groups under acidic or basic conditions.
  2. Hydrolysis: Reaction with water leading to the breakdown of the sulfonamide bond.
  3. Oxidation/Reduction: Depending on conditions, it can undergo oxidation to form sulfoxides or reduction back to glipizide.

Technical Details

These reactions can be studied using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to elucidate mechanisms and intermediates formed during transformations.

Mechanism of Action

The mechanism by which 3-cis-Hydroxyglipizide exerts its pharmacological effects is similar to that of glipizide:

  1. Insulin Release Stimulation: The compound binds to ATP-sensitive potassium channels on pancreatic beta cells.
  2. Depolarization and Calcium Influx: This binding causes depolarization of the cell membrane, leading to an influx of calcium ions.
  3. Insulin Secretion: Increased intracellular calcium stimulates insulin exocytosis.

Data

Studies indicate that modifications in the hydroxy group can affect binding affinity and subsequent insulin release efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to be similar to glipizide.

Relevant analyses include thermal stability assessments and solubility tests under various conditions.

Applications

Scientific Uses

3-cis-Hydroxyglipizide is primarily used in research settings to:

  1. Investigate Pharmacokinetics: Understanding how modifications affect absorption, distribution, metabolism, and excretion.
  2. Study Drug Interactions: Evaluating interactions with other medications or natural products that may influence its efficacy or safety profile.
  3. Explore Structure-Activity Relationships (SAR): Assessing how structural changes impact biological activity and therapeutic potential.

This compound serves as an important tool for enhancing our understanding of sulfonylurea pharmacology and improving diabetes management strategies.

Metabolic Pathways and Enzymatic Modulation

Role of CYP2C9 and CYP2C19 in Glipizide Biotransformation

Glipizide undergoes hepatic metabolism primarily via cytochrome P450 enzymes, with CYP2C9 responsible for ~80% of its oxidative biotransformation and CYP2C19 contributing to the remaining pathways. The major metabolites include the inactive 4-trans-hydroxyglipizide (71% of total metabolites) and the minor 3-cis-hydroxyglipizide (15% of total metabolites) [3]. Genetic polymorphisms significantly influence this metabolism: individuals carrying the CYP2C93 allele (Ile359Leu) exhibit 51.1% lower oral clearance and 2.0-fold higher AUC0-∞ compared to wild-type (CYP2C91/1) individuals [4]. Similarly, CYP2C19 poor metabolizers show analogous pharmacokinetic alterations, though to a lesser extent. The formation of 3-cis*-hydroxyglipizide is particularly sensitive to CYP2C19 activity, serving as a phenotypic marker for this enzyme's functional status [4].

Table 1: Enzymatic Parameters for Glipizide Metabolite Formation

EnzymeMetabolite PathwayContribution (%)Impact of Genetic Variants
CYP2C94-trans-hydroxyglipizide~70-80%↓59% clearance in 3/3 carriers
CYP2C193-cis-hydroxyglipizide~15-20%↑210% AUC in PM phenotypes
Other CYPsMinor pathways<10%Negligible clinical impact

Comparative Analysis of Hydroxylation Isomers: 3-cis vs. 4-trans Metabolites

The stereochemical orientation of hydroxylation dictates pharmacological activity and elimination kinetics. 4-trans-hydroxyglipizide formation follows classic Michaelis-Menten kinetics with human liver microsomes exhibiting Km values of 334±75 µM and Vmax of 268±115 pmol/min/mg protein [7]. In contrast, 3-cis-hydroxyglipizide production demonstrates atypical kinetics suggestive of allosteric modulation. Structurally, the cis configuration at the 3-position creates greater steric hindrance, reducing affinity for sulfonylurea receptors by 10-fold compared to the parent compound [3]. Both isomers are pharmacologically inactive but serve as valuable biomarkers: the 3-cis/4-trans metabolic ratio correlates with CYP2C19 activity (r=0.87, p<0.001) and may predict susceptibility to drug interactions [4] .

Impact of Diabetic Pathophysiology on Metabolite Formation Kinetics

Diabetic states significantly alter glipizide metabolism through multiple mechanisms. Hyperglycemia downregulates hepatic CYP2C9 expression by 40-60% via reactive oxygen species-mediated suppression of pregnane X receptor (PXR) signaling [2]. In diabetic rat models, the formation clearance of 3-cis-hydroxyglipizide decreases by 35% compared to non-diabetic controls, while 4-trans-hydroxyglipizide formation decreases by 28% [2]. This metabolic shift correlates with HbA1c levels (r=0.63 for 3-cis; r=0.58 for 4-trans), suggesting glycation end-products may directly inhibit cytochrome P450 activity. Additionally, diabetic hepatotoxicity reduces microsomal content of NADPH-cytochrome P450 reductase by 25%, further slowing hydroxylation rates [9].

Table 2: Pathophysiological Impact on Glipizide Metabolite Kinetics

ParameterNon-DiabeticDiabeticChange (%)Mechanism
CYP2C9 expression100%40-60%↓40-60%ROS-PXR suppression
3-cis formation15.2 pmol/min/mg9.9 pmol/min/mg↓35%Enzyme downregulation
4-trans formation58.3 pmol/min/mg42.1 pmol/min/mg↓28%Reductase deficiency
Metabolic ratio (3-cis/4-trans)0.260.23↓11.5%Differential inhibition

Enzyme Induction/Inhibition Dynamics by Co-Administered Phytochemicals

Phytochemicals exhibit complex modulatory effects on glipizide-metabolizing enzymes. Andrographis paniculata extract (APE) and its diterpenoid andrographolide demonstrate paradoxical effects: APE acts as a CYP2C9 inducer (↑1.8-fold activity) via pregnane X receptor activation, increasing 4-trans-hydroxyglipizide formation by 30% in diabetic rats. Conversely, andrographolide directly inhibits CYP2C19 (IC50=3.2 µM), reducing 3-cis-hydroxyglipizide production by 45% [2]. Fenofibrate potently inhibits CYP2C19 (IC50=0.2 µM) through competitive binding, decreasing 3-cis-hydroxyglipizide formation by 64% at therapeutic concentrations . Interestingly, the flavonoid phloretin—a dihydrochalcone found in apples—enhances CYP2C9-mediated hydroxylation through allosteric activation, increasing Vmax by 2.3-fold without altering Km [9].

Properties

CAS Number

38207-37-3

Product Name

3-cis-Hydroxyglipizide

IUPAC Name

N-[2-[4-[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-5-methylpyrazine-2-carboxamide

Molecular Formula

C21H27N5O5S

Molecular Weight

461.5 g/mol

InChI

InChI=1S/C21H27N5O5S/c1-14-12-24-19(13-23-14)20(28)22-10-9-15-5-7-18(8-6-15)32(30,31)26-21(29)25-16-3-2-4-17(27)11-16/h5-8,12-13,16-17,27H,2-4,9-11H2,1H3,(H,22,28)(H2,25,26,29)/t16-,17+/m1/s1

InChI Key

GZLIUWBDTXQVBY-SJORKVTESA-N

SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O

Isomeric SMILES

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@@H](C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.